molecular formula C18H22N6O3 B2518641 2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide CAS No. 797028-12-7

2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No. B2518641
CAS RN: 797028-12-7
M. Wt: 370.413
InChI Key: SKYXCLGHTFJRSN-UHFFFAOYSA-N
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Description

The compound "2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide" is a complex molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties, including anticonvulsant activities. The structure of this compound suggests that it contains a purine backbone, which is a fundamental structure in many biologically active molecules, including caffeine and DNA bases. The presence of benzyl and acetamide groups indicates potential for interaction with biological systems, possibly through hydrogen bonding and hydrophobic interactions .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of aminobenzimidazole with various reagents to form intermediates that can be further modified. For example, the reaction with dimethyl acetylenedicarboxylate leads to a product that can be methylated and then hydrogenated to yield tetrahydro derivatives . Similarly, the synthesis of benzyl 2-acetamido-2-deoxy-α-D-glucopyranosiduronic acidamides involves oxidation, esterification, and amidation steps . These methods could potentially be adapted to synthesize the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, which confirms the arrangement of atoms within the molecule. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide shows a linearly extended conformation and specific interplanar angles between amide groups . This type of analysis is crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds under various conditions has been studied. For example, the lactam group in tetrahydro derivatives is less stable and can be cleaved by amines or sodium hydroxide to yield monoamides or dicarboxylic acids . The reaction of related compounds with methylamine demonstrates that temperature can influence whether the amine attacks the ester group, the double bond, or both . These reactions are indicative of the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized. For instance, the presence of amide groups can lead to the formation of hydrogen bonds, which influence the compound's solubility and crystallinity . The introduction of different substituents can result in changes in hydrogen bonding patterns and thermal disorder . These properties are important for the compound's stability, solubility, and interaction with biological targets.

Scientific Research Applications

Synthesis of Complex Molecules

Research on compounds with similar structural features focuses on developing synthetic methodologies for complex molecules. For example, the synthesis of Pyrimido[1,2‐a]benzimidazoles involves reactions that could be relevant for the synthesis of our target compound. These methodologies enable the creation of molecules with potential biological activity or for further chemical modifications (Troxler & Weber, 1974).

Ligand for Receptor Studies

Compounds structurally related to our target molecule have been investigated as selective antagonist ligands for A2B adenosine receptors. These studies are crucial for understanding receptor function and developing therapeutic agents. An example includes the development of [3H]-MRE 2029-F20, a radioligand that binds to human A2B receptors, showcasing the importance of such molecules in pharmacological research (Baraldi et al., 2004).

Novel Synthetic Methodologies

The creation of new synthetic routes for molecules with intricate structures is a significant area of research. For instance, studies on the synthesis of 2-acetamido-2-deoxy-4-O-β-d-galactopyranosyl-3-O-methyl-d-glucopyranose and its benzyl α-glycoside contribute to the field by providing methodologies that could be adapted for the synthesis of related compounds, demonstrating the versatility and innovation in chemical synthesis (Matta, Vig, & Abbas, 1984).

properties

IUPAC Name

2-[8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3/c1-21(9-12-7-5-4-6-8-12)11-14-20-16-15(24(14)10-13(19)25)17(26)23(3)18(27)22(16)2/h4-8H,9-11H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYXCLGHTFJRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(C)CC3=CC=CC=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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